Cas no 1065-31-2 (Ubiquinone-30)
Ubiquinone-30 structure
Product Name:Ubiquinone-30
Ubiquinone-30 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl]-5,6-dimethoxy-3-methyl-
- 2,3-DIMETHOXY-5-METHYL-6-[ALL TRANS]FARNESYLFARNESYL-1,4-BENZOQUINONE
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- All-Trans Coenzyme Q6
- Coenzyme Qq6
- CoQ6
- p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)- (8CI)
- Ubichinon-30
- ubiquinone (30)
- Ubiquinone 30
- Ubiquinone Q6
- ubiquinone-6
- COENZYME Q6
- ubiquinone 6
- UBIQUINONE-30
- coenzyme Q6 from saccharomyces*cerevisiae
- 2,3-dimethoxy-5-methyl-6-(farnesylfarnesyl)-1,4-benzoquinone
- 2,3-Dimethoxy-5-methyl-6-(farnesylfarnesyl)-1,4-benzoquinone, Ubiquinone-30
- p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexenyl]-3-methyl-5,6-dimethoxy-1,4-benzoquinone
- 2,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
- 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl]-5,6-dimethoxy-3-methyl-
- ubiquinone(6)
- Q27123812
- CS-0201523
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione
- CHEBI:52971
- (all-E)-2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
- CHEMBL2251232
- NSC 140864
- HY-N9610
- p-Benzoquinone,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
- DTXSID901318106
- coenzyme-Q6
- 2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- LMPR02010002
- CoQ-6
- 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl]-5,6-dimethoxy-3-methyl- (9CI)
- Q6
- 1065-31-2
- 2,3-dimethoxy-5-methyl-6-hexaprenyl-1,4-benzoquinone
- 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- NSC140864
- ubiquinone(30)
- NSC-140864
- UNII-X9HU3BD5Q3
- BDBM16110
- C17568
- X9HU3BD5Q3
- 2,5-Cyclohexadiene-1,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
- 2,5-Cyclohexadiene-1,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-(9CI)
- p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-(8CI)
- 2-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- 2-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- GXNFPEOUKFOTKY-LPHQIWJTSA-N
- DA-62441
- 2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Ubiquinone-30
-
- Inchi: 1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+
- Chiave InChI: GXNFPEOUKFOTKY-LPHQIWJTSA-N
- Sorrisi: O(C)C1=C(C(C(C)=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)=O)OC
Proprietà calcolate
- Massa esatta: 590.43374
- Massa monoisotopica: 590.43351
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 43
- Conta legami ruotabili: 19
- Complessità: 1200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 57
- XLogP3: 12
- Superficie polare topologica: 52.6
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 688.7°Cat760mmHg
- Punto di infiammabilità: 277.2°C
- Indice di rifrazione: 1.52
- PSA: 52.6
- LogP: 10.94790
Ubiquinone-30 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:−20°C
Ubiquinone-30 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900150O-1MG |
CoQ6 |
1065-31-2 | 1mg |
¥2065.83 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900150O-5MG |
CoQ6 |
1065-31-2 | 5mg |
¥7556.57 | 2023-11-02 |
Ubiquinone-30 Letteratura correlata
-
Jie Yin,Fengna Li,Xiangfeng Kong,Chaoyue Wen,Qiuping Guo,Lingyu Zhang,Wenlong Wang,Yehui Duan,Tiejun Li,Zhiliang Tan,Yulong Yin Food Funct. 2019 10 2701
-
Jiyao Li,Hexing Han,Yanhong Chang,Bin Wang Nanoscale 2023 15 6009
-
3. Multi-level engineering of Saccharomyces cerevisiae for the synthesis and accumulation of retinalQiwen Mo,Wei Song,Zheyong Xue,Jifeng Yuan Green Chem. 2022 24 8259
-
P. M. Dewick Nat. Prod. Rep. 1984 1 451
-
P. M. Dewick Nat. Prod. Rep. 1984 1 451
1065-31-2 (Ubiquinone-30) Prodotti correlati
- 303-98-0(coenzyme Q10)
- 58186-27-9(Idebenone)
- 24663-35-2(Coenzyme Q11)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso